molecular formula C16H10Cl2N2O2 B4622359 6-chloro-N-(4-chlorophenyl)-2-imino-2H-chromene-3-carboxamide

6-chloro-N-(4-chlorophenyl)-2-imino-2H-chromene-3-carboxamide

Cat. No. B4622359
M. Wt: 333.2 g/mol
InChI Key: ZLPGTELEOLOWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves eco-friendly approaches, such as the Knoevenagel condensation, to yield 2-imino-2H-chromene-3-carboxamides in excellent yield and high atom economy. These methods emphasize sustainability and efficiency in chemical synthesis (Proença & Costa, 2008).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of the compound. X-ray crystallography and NMR spectroscopy are common techniques used. For example, the crystal structures of related chromene derivatives have been determined, revealing their planar configurations and anti conformations (Gomes et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, offering potential as intermediates in synthetic chemistry. For instance, the reaction of 2-imino-2H-chromene-3-carboxamides with phosphorus esters has led to the synthesis of novel chromenes containing phosphorus heterocycles, demonstrating their versatility in creating new compounds with interesting properties (Ali et al., 2019).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the crystal structure analysis of a similar compound showed significant interactions, such as hydrogen bonding, which can affect its physical properties and stability (Narayanan et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and basicity, are key to understanding how these compounds interact with other chemicals. Such properties are often explored through reactions with different reagents, providing insights into their potential applications in synthesis and industry (Azab & Latif, 2012).

Scientific Research Applications

Synthesis and Chemical Properties

  • Eco-Friendly Synthesis Methods : A series of 2-imino-2H-chromene-3-carboxamides, which include compounds like 6-chloro-N-(4-chlorophenyl)-2-imino-2H-chromene-3-carboxamide, have been synthesized using an eco-friendly approach with high atom economy. This involves the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides (Proença & Costa, 2008).

Biological and Pharmacological Activities

  • Antimicrobial Activity : Certain derivatives of N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides have been synthesized and shown to exhibit antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Ukhov et al., 2021).

  • Cytotoxic Agents in Cancer Research : Novel 2-imino-2H-chromene-3(N-aryl)carboxamides, related to 6-chloro-N-(4-chlorophenyl)-2-imino-2H-chromene-3-carboxamide, have been synthesized and some show significant cytotoxic activity against human cancer cell lines. This indicates their potential as anticancer agents (Gill et al., 2016).

Chemical Structure and Analysis

  • Crystal Structure Analysis : The study of crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, which are structurally related to the compound , provides insight into their molecular conformations and interactions. This information is crucial for understanding thechemical properties and potential applications of these compounds (Gomes et al., 2015).

Multicomponent Reactions and Derivatives

  • One-Pot Domino Synthesis : An efficient method for synthesizing 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives has been developed. This involves acid-induced conjugate addition of isocyanides to 2-imino-2H-chromene-3-carboxamides, relevant to the synthesis of 6-chloro-N-(4-chlorophenyl)-2-imino-2H-chromene-3-carboxamide (Gyuris et al., 2011).

  • Synthesis of Heterocyclic Derivatives : Research has been conducted on the synthesis of various 3-substituted chromen-2-ones, including those with structures similar to the compound of interest. These studies contribute to the understanding of the synthesis and properties of chromene derivatives (Dyachenko et al., 2020).

properties

IUPAC Name

6-chloro-N-(4-chlorophenyl)-2-iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-10-1-4-12(5-2-10)20-16(21)13-8-9-7-11(18)3-6-14(9)22-15(13)19/h1-8,19H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPGTELEOLOWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(4-chlorophenyl)-2-imino-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(4-chlorophenyl)-2-imino-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-chloro-N-(4-chlorophenyl)-2-imino-2H-chromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
6-chloro-N-(4-chlorophenyl)-2-imino-2H-chromene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
6-chloro-N-(4-chlorophenyl)-2-imino-2H-chromene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-chloro-N-(4-chlorophenyl)-2-imino-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.